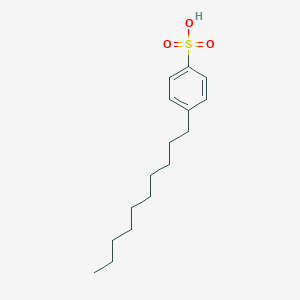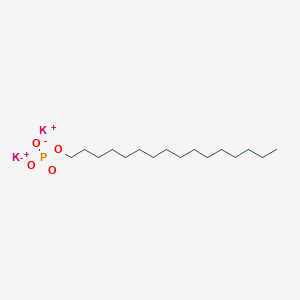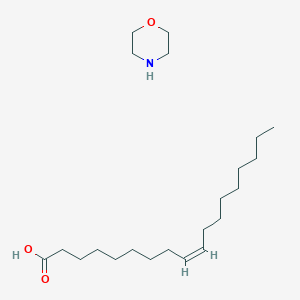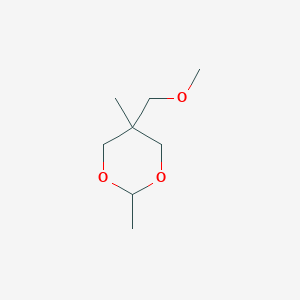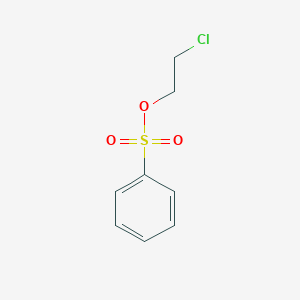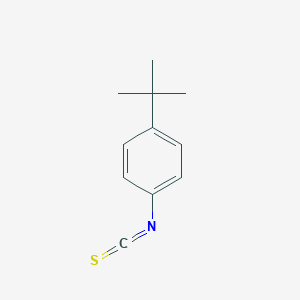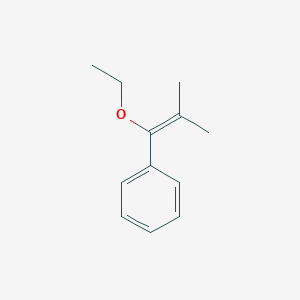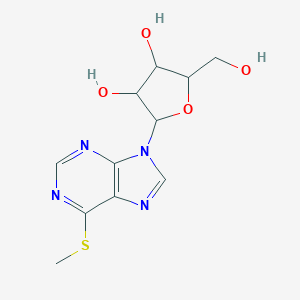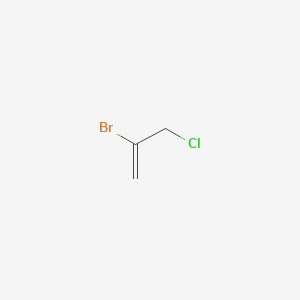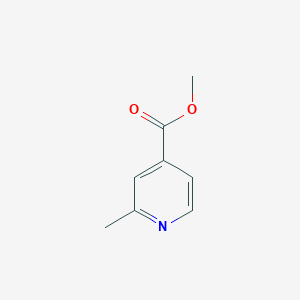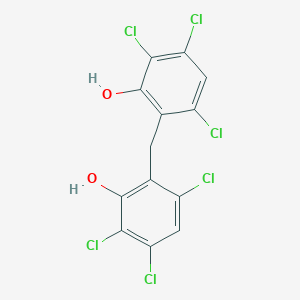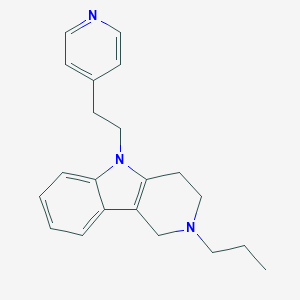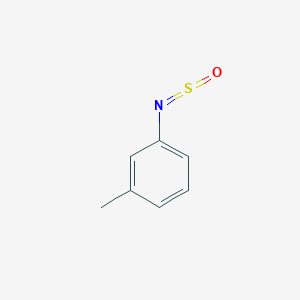![molecular formula C22H16 B093777 1,2-Dimethylbenzo[a]pyrene CAS No. 16757-85-0](/img/structure/B93777.png)
1,2-Dimethylbenzo[a]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylbenzo[a]pyrene (1,2-DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is formed from the incomplete combustion of organic matter, such as fossil fuels, tobacco smoke, and grilled or charred meat. 1,2-DMBA is a potent carcinogen and mutagen, and exposure to this compound has been linked to the development of cancer in humans and animals.
Mécanisme D'action
The carcinogenic and mutagenic properties of 1,2-Dimethylbenzo[a]pyrene are thought to be due to its ability to form DNA adducts. These adducts can cause mutations and DNA damage, leading to the development of cancer. 1,2-Dimethylbenzo[a]pyrene is also known to induce oxidative stress and inflammation, which can contribute to the carcinogenic process.
Effets Biochimiques Et Physiologiques
Exposure to 1,2-Dimethylbenzo[a]pyrene has been shown to cause a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. It can also affect gene expression and alter cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis. It is a potent carcinogen and mutagen, and exposure to this compound can mimic the effects of environmental pollutants on human health. However, the use of 1,2-Dimethylbenzo[a]pyrene in lab experiments is limited by its toxicity and the need for specialized handling and disposal procedures.
Orientations Futures
There are many future directions for research on 1,2-Dimethylbenzo[a]pyrene. One area of focus is the development of new methods for detecting and measuring DNA adducts. Another area is the investigation of the effects of 1,2-Dimethylbenzo[a]pyrene on specific cellular signaling pathways and gene expression patterns. Additionally, research is needed to identify new compounds that can prevent or mitigate the carcinogenic effects of 1,2-Dimethylbenzo[a]pyrene and other PAHs. Finally, more studies are needed to better understand the long-term health effects of exposure to 1,2-Dimethylbenzo[a]pyrene and other environmental pollutants.
Méthodes De Synthèse
1,2-Dimethylbenzo[a]pyrene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the grilling or charring of meat. It can also be synthesized in the laboratory through the oxidation of 1,2-dimethylphenanthrene.
Applications De Recherche Scientifique
1,2-Dimethylbenzo[a]pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis. It has also been used to study the effects of environmental pollutants on human health.
Propriétés
Numéro CAS |
16757-85-0 |
|---|---|
Nom du produit |
1,2-Dimethylbenzo[a]pyrene |
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1,2-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-16-7-8-17-12-15-5-3-4-6-19(15)20-10-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3 |
Clé InChI |
BKXHRQZQCCZOKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
SMILES canonique |
CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Autres numéros CAS |
16757-85-0 |
Synonymes |
1,2-Dimethylbenzo[a]pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



